1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole
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Overview
Description
The compound “1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole” is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The oxadiazole ring is attached to a phenyl group and an indole group .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy can reveal the presence of functional groups, while 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For example, its melting point can be determined experimentally . Its molecular weight can be calculated based on its molecular formula .Scientific Research Applications
Structural Analysis and Material Science
Single Crystal X-ray Structure Analysis : The structural characterization of indole derivatives, including those related to "1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole," has been facilitated by single crystal X-ray diffraction methods. These analyses provide insights into the tautomeric forms, molecular geometries, and intermolecular interactions of such compounds, which are essential for understanding their reactivity and physical properties (Seferoğlu et al., 2009).
Biological Activities
Antimicrobial and Antioxidant Properties : Schiff base indole derivatives that include oxadiazole moieties have been synthesized and evaluated for their antimicrobial, antioxidant, antituberculosis, and anticancer activities. These studies highlight the therapeutic potential of such compounds, with specific derivatives showing significant biological activities (Verma et al., 2019).
Urease Inhibition : Novel indole-based hybrid oxadiazole scaffolds have been developed and assessed for their urease inhibitory potential. These compounds, through competitive inhibition mechanisms, offer promising leads for the development of therapeutic agents against diseases mediated by urease activity (Nazir et al., 2018).
Pro-apoptotic Antitumor Agents : The synthesis of indole-containing diarylisoxazoles and their evaluation as pro-apoptotic antitumor agents represent another critical application. These compounds have demonstrated selective antiproliferative activity against human cancer cell lines, indicating their potential as cancer therapeutics (Tohid et al., 2012).
Chemical Genetics and Drug Discovery
Apoptosis Inducers and Molecular Targets Identification : Utilizing a chemical genetics approach, researchers have developed and utilized assays to identify small molecules that induce apoptosis. This method has led to the discovery of compounds with potential anticancer activities and the identification of their molecular targets, advancing the understanding of signaling pathways and drug discovery processes (Cai et al., 2006).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various biological targets .
Mode of Action
It’s worth noting that similar compounds have been reported to exhibit various biological activities, suggesting that they may interact with their targets in a complex manner .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways .
Pharmacokinetics
Similar compounds have been reported to exhibit favorable pharmacokinetic properties .
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that they may exert a range of molecular and cellular effects .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Future Directions
The oxadiazole moiety is a promising scaffold in medicinal chemistry, and there is ongoing research into new synthetic methods and potential applications of oxadiazole derivatives . Future research could also explore the specific biological activities and mechanisms of action of “1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole”.
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-2-7-14(8-3-1)17-19-18-16(21-17)12-20-11-10-13-6-4-5-9-15(13)20/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIFQFSSEQZPEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=NN=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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